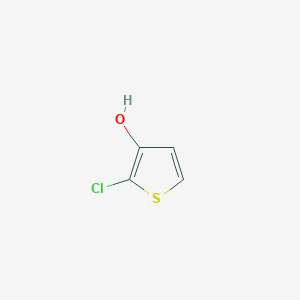
2-Chlorothiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothiophen-3-ol is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. The compound has a chlorine atom at the second position and a hydroxyl group at the third position on the thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiophen-3-ol can be achieved through several methods. One common approach involves the chlorination of thiophene followed by hydroxylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, followed by treatment with a hydroxylating agent like sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis. Industrial methods may also incorporate purification steps like distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-chlorothiophene-3-one.
Reduction: The compound can be reduced to remove the chlorine atom, yielding thiophen-3-ol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or alkyl halides are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Chlorothiophene-3-one
Reduction: Thiophen-3-ol
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-Chlorothiophen-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorothiophen-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it inhibits the activity of enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Similar in structure but with a bromine atom instead of chlorine.
2-Methylthiophene: Contains a methyl group at the second position instead of chlorine.
2,5-Dichlorothiophene: Has two chlorine atoms at the second and fifth positions.
Uniqueness
2-Chlorothiophen-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the thiophene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications where other thiophene derivatives may not be as effective .
Properties
IUPAC Name |
2-chlorothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClOS/c5-4-3(6)1-2-7-4/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYABGEURQODEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














